Blanchiment fluorescent 220

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluorescent Brightener 220 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Fluorescent Brightener 220, also known as an Optical Brightening Agent (OBA), is primarily targeted at textile materials and paper . Its role is to enhance the appearance of color, causing a “whitening” effect .

Mode of Action

Fluorescent Brightener 220 works by absorbing light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emitting light in the blue region (typically 420-470 nm) through the phenomenon of fluorescence . This process is known as fluorescence . The blue light emitted by the brightener compensates for the diminishing blue of the treated material and changes the hue away from yellow or brown and toward white .

Biochemical Pathways

It absorbs ultraviolet light and re-emits it in the visible spectrum, specifically in the blue-violet range .

Result of Action

The primary result of Fluorescent Brightener 220’s action is an enhanced appearance of whiteness or brightness in the materials to which it is applied . This is achieved by the compound’s ability to absorb ultraviolet light and re-emit it in the visible spectrum, creating a “whitening” effect .

Analyse Biochimique

Biochemical Properties

It is known that this compound is an optical brightener dye

Cellular Effects

It has been noted that the substance is mildly irritating to the eyes and can cause a nuisance-causing concentration of airborne particles when dispersed, especially if powdered

Molecular Mechanism

It is known to exert its effects as an optical brightener dye

Temporal Effects in Laboratory Settings

It is known that the compound decomposes on heating and on burning, producing toxic and corrosive gases including nitrogen oxides and sulfur oxides

Dosage Effects in Animal Models

It has been reported that the acute oral and dermal toxicity is low, with an oral LD50 > 15000 mg/kg bw (rat) and a dermal LD50 > 2000 mg/kg bw (rat) .

Transport and Distribution

It is known that the compound is soluble in water , suggesting that it could be transported and distributed within cells and tissues via aqueous channels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 220 involves multiple steps, starting with the preparation of the stilbene core structure. The key steps include:

Condensation Reaction: The initial step involves the condensation of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride to form an intermediate compound.

Substitution Reaction: The intermediate is then subjected to substitution reactions with 4-(bis(2-hydroxyethyl)amino)aniline and 4-sulphonatoaniline under controlled conditions to introduce the desired functional groups.

Neutralization: The final product is neutralized with sodium hydroxide to obtain the tetrasodium salt form of Fluorescent Brightener 220.

Industrial Production Methods: Industrial production of Fluorescent Brightener 220 typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often obtained as a white-to-yellow powder, which is then formulated into various commercial products .

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescent Brightener 220 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the brightening properties.

Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield amines and alcohols .

Comparaison Avec Des Composés Similaires

Calcofluor White: Another stilbene fluorescent brightener used for visualizing fungi by binding to chitin in the cell wall.

Fluorescent Brightener 71, 85, 113, and 134: Structurally related stilbene fluorescent brighteners with similar applications.

Uniqueness: Fluorescent Brightener 220 is unique due to its specific functional groups and high efficiency in absorbing ultraviolet light and re-emitting blue light. This makes it particularly effective in enhancing the whiteness and brightness of materials compared to other similar compounds .

Activité Biologique

Fluorescent Brightener 220 (C.I. 16470-24-9) is a synthetic compound widely used in various applications, particularly in textiles and paper products, due to its ability to enhance brightness through fluorescence. This article provides a comprehensive overview of the biological activity of Fluorescent Brightener 220, including its toxicity, environmental impact, and relevant case studies.

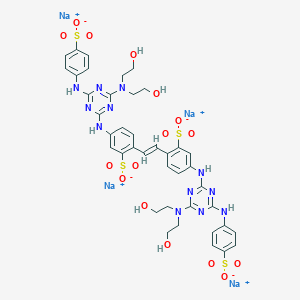

Chemical Structure and Properties

Fluorescent Brightener 220 is a member of the stilbene derivatives, characterized by its complex structure that includes multiple sulfonic acid groups. Its chemical formula is , and it has a molecular weight of approximately 1169 g/mol. The presence of these functional groups contributes to its solubility and interaction with biological systems.

Acute and Chronic Toxicity

The acute toxicity of Fluorescent Brightener 220 has been assessed in various organisms:

- Fish (Brachydanio rerio) : 96-hour LC0 > 1000 mg/L.

- Daphnia magna :

- 48-hour EC0 ≥ 113 mg/L

- 24-hour EC50 > 1000 mg/L.

- Algae (Scenedesmus subspicatus) :

- 96-hour EC50 > 1000 mg/L.

Chronic toxicity studies indicate a NOEC (No Observed Effect Concentration) for Daphnia magna at 10 mg/L over a 21-day period, suggesting potential reproductive effects at higher concentrations .

Human Health Assessment

Fluorescent Brightener 220 exhibits low acute oral and dermal toxicity:

- Oral LD50 : >15,000 mg/kg bw (rat).

- Dermal LD50 : >2000 mg/kg bw (rat).

Additionally, it has shown no significant irritation potential in human skin tests at concentrations up to 0.1% . In long-term studies, no carcinogenic effects were observed even at high doses (up to 10,000 ppm) in rats .

Environmental Impact

Fluorescent Brightener 220's environmental fate has been studied with respect to its bioaccumulation potential and degradation:

- Bioaccumulation : While direct bioaccumulation in aquatic organisms is considered low due to its ionic nature, sediment accumulation by benthic organisms cannot be excluded .

- Photolysis : The compound has a mean half-life of approximately 1.6 hours when subjected to indirect photolysis by hydroxyl radicals or ozone, indicating relatively rapid degradation in the environment .

Application in Textiles and Paper Products

Fluorescent Brightener 220 has been extensively used in the textile industry and for paper products. Case studies demonstrate significant improvements in product aesthetics:

- Textiles : Enhanced brightness improves consumer appeal and marketability.

- Paper Products : Educational materials exhibit improved readability due to increased whiteness and brightness.

Before-and-after comparisons highlight the effectiveness of this brightener in enhancing visual quality across various applications .

Summary of Research Findings

| Parameter | Value |

|---|---|

| Molecular Weight | 1169 g/mol |

| Acute Oral Toxicity (LD50) | >15,000 mg/kg bw |

| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw |

| Fish Toxicity (96h LC0) | >1000 mg/L |

| Daphnia Toxicity (48h EC0) | ≥113 mg/L |

| Algae Toxicity (96h EC50) | >1000 mg/L |

| Chronic NOEC for Daphnia | 10 mg/L |

Propriétés

IUPAC Name |

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O16S4.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZFDTYTCMAAQX-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N12Na4O16S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027781 | |

| Record name | C.I. Fluorescent Brightener 220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1165.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16470-24-9 | |

| Record name | C.I. Fluorescent Brightener 220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fluorescent Brightener 220 interact with paper to enhance its whiteness?

A1: While the provided abstract [] does not delve into the specific mechanism of interaction between Fluorescent Brightener 220 and paper fibers, we can infer its general principle. Fluorescent brighteners, also known as optical brightening agents (OBAs), enhance the perceived whiteness by absorbing ultraviolet (UV) light and re-emitting it as visible blue light. This blue light emission counteracts the yellowish tint inherent in paper, making it appear brighter and whiter to the human eye. The paper likely absorbs the Fluorescent Brightener 220 onto its surface, allowing it to interact with incident light and exhibit its brightening effect.

Q2: Are there analytical methods specifically designed for measuring the whiteness of Fluorescent Brightener 220 in paper?

A2: The title of the research paper [] indicates a focus on measuring the whiteness of Fluorescent Brightener 220 used in papermaking. This suggests the existence of specific analytical methods tailored for this purpose. These methods likely involve spectrophotometry to analyze the light reflected or transmitted by paper samples treated with the brightener, allowing for the quantification of whiteness levels.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.